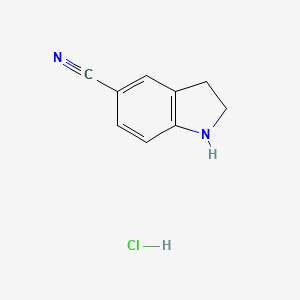

Indoline-5-carbonitrile hydrochloride

Vue d'ensemble

Description

Indoline-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Synthesis Analysis

The synthesis of indoline derivatives has been a topic of interest in recent years. One approach involves the use of palladium-catalyzed C-H activation, which allows for the construction of indoles and their derivatives from simpler arene precursors . Another method involves an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine at high temperatures .

Molecular Structure Analysis

The molecular structure of Indoline-5-carbonitrile hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI code for this compound is InChI=1S/C9H8N2/c10-6-7-1-2-9-8 (5-7)3-4-11-9/h1-2,5,11H,3-4H2 .

Physical And Chemical Properties Analysis

Indoline-5-carbonitrile hydrochloride has a molecular weight of 144.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its exact mass and monoisotopic mass are 144.068748264 g/mol . It has a topological polar surface area of 35.8 Ų and a heavy atom count of 11 .

Applications De Recherche Scientifique

Anti-Cancer Drugs

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . They have been used in the development of anti-cancer drugs . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, which can be beneficial in cancer treatment .

Antibacterial Drugs

Indoline-related alkaloids have been fully developed as antibiotics . With the increasing resistance of bacteria, researchers are turning to the construction of new drug scaffolds, and indoline structures are playing a crucial role in this .

Cardiovascular Disease Treatment

Indoline structures have been used in the treatment of cardiovascular diseases . Their unique structure and properties make them suitable for drug design in this field .

Anti-Inflammatory and Analgesic Drugs

Indoline compounds have been used in the development and synthesis of anti-inflammatory and analgesic drugs . Their unique structure allows them to interact with various proteins and amino acid residues, making them effective in these treatments .

Antiviral Drugs

Indoline derivatives possess various biological activities, including antiviral properties . This makes them a key component in the development of drugs to combat various viral diseases .

Antidiabetic Drugs

Indoline derivatives have also shown potential in the treatment of diabetes . Their unique properties and structures make them a promising area of research in the development of antidiabetic drugs .

Antimalarial Drugs

Indoline derivatives have been studied for their antimalarial activities . This makes them a potential candidate for the development of new antimalarial drugs .

Anticholinesterase Drugs

Indoline derivatives have shown potential in the development of anticholinesterase drugs . These drugs are used in the treatment of diseases like Alzheimer’s and myasthenia gravis .

These are just a few of the many potential applications of Indoline-5-carbonitrile hydrochloride in scientific research. As research continues, it’s likely that even more applications will be discovered .

Mécanisme D'action

While the specific mechanism of action for Indoline-5-carbonitrile hydrochloride is not mentioned in the search results, indoline structures are commonly found in natural and synthetic compounds with medicinal value. They interact with the amino acid residues of proteins by hydrophobic manner, and NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Orientations Futures

Indoline structures are beginning to be exploited as the basic backbone of various drugs. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The indoline scaffold containing the GEQ analog 3-(9H-fluoren-9-yl)-1-(1H-indol-5-ylcarbonyl)-2,5-pyrrolidinedione potentially inhibits InhA from Mtb with an IC50 of 39.4 μM .

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRZEXJPRIRIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-5-carbonitrile hydrochloride | |

CAS RN |

1187927-98-5 | |

| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)

![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)